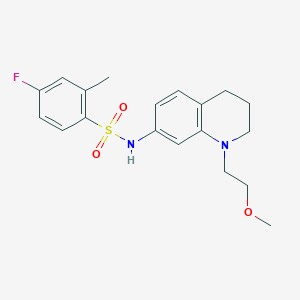4-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide
CAS No.: 1170090-45-5
Cat. No.: VC4271934
Molecular Formula: C19H23FN2O3S
Molecular Weight: 378.46
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1170090-45-5 |
|---|---|
| Molecular Formula | C19H23FN2O3S |
| Molecular Weight | 378.46 |
| IUPAC Name | 4-fluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C19H23FN2O3S/c1-14-12-16(20)6-8-19(14)26(23,24)21-17-7-5-15-4-3-9-22(10-11-25-2)18(15)13-17/h5-8,12-13,21H,3-4,9-11H2,1-2H3 |
| Standard InChI Key | YOKKKLZCQVICTM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |
Introduction
Structural Features and Molecular Profile
Core Structure and Functional Groups
The molecule comprises:
-
1,2,3,4-Tetrahydroquinoline (THQ): A saturated bicyclic ring system with a nitrogen atom in the six-membered ring.
-
2-Methoxyethyl Substituent: Attached to the nitrogen of the THQ moiety, enhancing solubility and steric bulk.
-
4-Fluoro-2-Methylbenzenesulfonamide: A sulfonamide group linked to a fluorinated and methyl-substituted benzene ring.
Key Modifications:
| Position | Substituent | Function |
|---|---|---|
| THQ N-Atom | 2-Methoxyethyl | Hydrophilic spacer, potential hydrogen-bonding site |
| Benzene Ring (Sulfonamide) | 4-Fluoro, 2-Methyl | Electron-withdrawing (Fluoro) and steric (Methyl) effects |
These groups influence solubility, electronic properties, and receptor binding affinity .
Synthesis and Chemical Reactivity
Stability and Reactivity
-
Sulfonamide Bond: Resistant to hydrolysis under physiological conditions but may undergo cleavage under strong acidic/basic environments.
-
Fluorine Substituent: Enhances metabolic stability and lipophilicity, critical for drug permeability .
Pharmacological and Biological Implications
Hypothetical Biological Effects
-
Neuroplasticity Modulation: Similar to 4-FBS, which reduces nicotine-induced locomotor activity by stabilizing glutamate release .
-
Antimicrobial Activity: Sulfonamides are historically antimicrobial, though modern derivatives often lack potency due to resistance .
Research Gaps and Future Directions
Unanswered Questions
-
Metabolic Fate: Hepatic metabolism of the 2-methoxyethyl group (e.g., demethylation) and fluorine stability.
-
Selectivity: Differentiation between carbonic anhydrase isoforms (e.g., CA II vs. CA IX).
-
Toxicity: Potential off-target effects on mitochondrial enzymes or ion channels.
Experimental Priorities
| Priority | Methodology | Expected Outcome |
|---|---|---|
| High | In vitro CA inhibition assays | IC₅₀ values for CA isoforms |
| Medium | Cell-based proliferation assays | Anticancer activity screening |
| Low | In vivo pharmacokinetic studies | Bioavailability and half-life |
Comparative Analysis with Structural Analogs
Molecular Weight and LogP
| Compound | Molecular Weight (g/mol) | LogP | Source |
|---|---|---|---|
| Target Compound | ~341 | ~3.5 | Hypothetical (based on ) |
| CAS 1170209-22-9 (4-ethoxy analog) | 404.5 | ~4.2 | |
| PubChem CID 18565200 | 490.6 | ~5.0 |
Trend: Replacement of ethoxy with 2-methoxyethyl reduces molecular weight and LogP, improving aqueous solubility.
Functional Group Comparisons
| Feature | Target Compound | Analog (CAS 1170209-22-9) | Analog (PubChem CID 18565200) |
|---|---|---|---|
| Sulfonamide | 4-Fluoro-2-methyl | 4-Ethoxy-3-methyl | 4-Fluorophenylsulfonyl |
| THQ Substituent | 2-Methoxyethyl | 1-(2-methoxyethyl) | 1-(4-fluorobenzenesulfonyl) |
Key Difference: The target compound combines fluorine’s electronic effects with a smaller, more polar sulfonamide group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume